molecular formula C12H18N2OS B5884765 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide

3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No. B5884765
M. Wt: 238.35 g/mol
InChI Key: ZSQYFCAJGAQLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway in cancer cells.

Mechanism of Action

3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). PDH and α-KGDH are critical enzymes in the TCA cycle, which is responsible for generating energy in the form of ATP. By inhibiting these enzymes, this compound disrupts the TCA cycle, leading to the accumulation of reactive oxygen species (ROS) and the induction of cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a broad range of biochemical and physiological effects in cancer cells. This compound induces cancer cell death by disrupting the TCA cycle, leading to the accumulation of ROS and the activation of apoptotic pathways. This compound also sensitizes cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a safe and effective anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide is its broad range of anticancer activity. This compound has shown efficacy in a broad range of cancer types, making it a promising candidate for cancer treatment. Another advantage of this compound is its ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo. Another limitation of this compound is its limited solubility, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide research. One direction is to optimize the synthesis of this compound to improve its efficacy and reduce its toxicity. Another direction is to investigate the combination of this compound with other anticancer agents to improve its efficacy in vivo. Additionally, future research could investigate the use of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Finally, future research could investigate the use of this compound in combination with targeted therapies to improve its efficacy in specific cancer types.

Synthesis Methods

The synthesis of 3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves the reaction of cyclopentanone with thiosemicarbazide to form 4-methyl-1,3-thiazol-2-ylhydrazinecarboxamide. This intermediate is then reacted with cyclopentylbromide to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied in preclinical and clinical studies for its anticancer activity. This compound has shown efficacy in a broad range of cancer types, including pancreatic, lung, breast, and ovarian cancer. This compound has been shown to induce cancer cell death by targeting the TCA cycle, leading to the disruption of cellular metabolism and energy production. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment.

properties

IUPAC Name

3-cyclopentyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-9-8-16-12(13-9)14-11(15)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQYFCAJGAQLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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